1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol
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Overview
Description
1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline moiety linked to a piperidine ring, which is further substituted with a hydroxypyrrolidine group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound. The piperidine ring can be introduced via nucleophilic substitution reactions, followed by the addition of the hydroxypyrrolidine group through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles like alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the quinoxaline ring produces dihydroquinoxaline derivatives.
Scientific Research Applications
1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperidine and hydroxypyrrolidine groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(3-Chloropyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
- (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
- (4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
Uniqueness
1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol is unique due to the presence of the hydroxyl group on the pyrrolidine ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Properties
IUPAC Name |
[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-14-7-10-22(12-14)13-5-8-21(9-6-13)18(24)17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14,23H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCIOQGAKVQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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